N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-1-amine
Overview
Description
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-1-amine is a compound that features a unique structure combining a benzodioxole moiety with an adamantane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-1-amine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a series of reactions starting from catechol and methanol, involving methylation and cyclization reactions.
Attachment to Adamantane: The benzodioxole moiety is then attached to the adamantane backbone through a nucleophilic substitution reaction. This involves the use of a suitable leaving group on the adamantane, such as a halide, and a nucleophile derived from the benzodioxole moiety.
Final Amination:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and other advanced chemical engineering techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the amine group or other parts of the molecule.
Substitution: The benzodioxole moiety can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halides (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzodioxole ring.
Scientific Research Applications
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain biomolecules.
Industrial Applications: It may find use in the synthesis of advanced polymers or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-1-amine involves its interaction with specific molecular targets. The benzodioxole moiety may interact with aromatic residues in proteins, while the adamantane backbone provides structural stability and enhances binding affinity. This compound may modulate the activity of enzymes or receptors by binding to their active sites or allosteric sites, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-1-amine: shares similarities with other benzodioxole derivatives and adamantane-based compounds.
Eutylone: A synthetic cathinone with structural similarities to the benzodioxole moiety.
Adamantane derivatives: Compounds like amantadine and memantine, which are used in medicinal chemistry for their antiviral and neuroprotective properties.
Uniqueness
What sets this compound apart is the combination of the benzodioxole and adamantane structures, which may confer unique binding properties and biological activities not seen in other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-21-16-5-15(6-17-18(16)23-11-22-17)10-20-19-7-12-2-13(8-19)4-14(3-12)9-19/h5-6,12-14,20H,2-4,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNRKXJCVIVLOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CNC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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